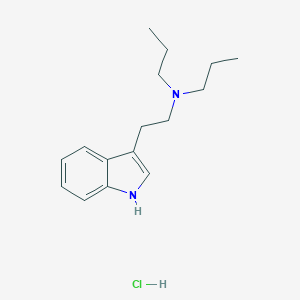

N,N-Dipropyltryptamine hydrochloride

描述

N,N-Dipropyltryptamine (DPT) is a psychedelic entheogen belonging to the tryptamine family. It is found either as a crystalline hydrochloride salt or as an oily or crystalline base. DPT is a close structural homologue of dimethyltryptamine and diethyltryptamine. It has been used as a designer drug since the late 1960s and has potential therapeutic applications that were investigated in the 1970s .

准备方法

合成路线和反应条件: DPT 的合成通常涉及在还原胺化条件下使吲哚-3-乙醛与丙胺反应。反应在还原剂如氰基硼氢化钠存在下进行。 然后通过重结晶纯化产物以获得盐酸盐形式 .

工业生产方法: 二丙基色胺 (盐酸盐) 的工业生产涉及类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。 该过程包括使用工业级溶剂和试剂,最终产品经过严格的质量控制措施以确保一致性和安全性 .

反应类型:

氧化: DPT 可以发生氧化反应,通常是在强氧化剂的存在下。这会导致形成各种氧化衍生物。

还原: DPT 的还原反应不太常见,但在特定条件下会发生。

取代: DPT 可以发生取代反应,特别是在吲哚氮或丙胺侧链上。

常用试剂和条件:

氧化剂: 高锰酸钾、过氧化氢。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤代烷烃、酰氯。

主要产品:

氧化产物: DPT 的各种氧化衍生物。

还原产物: DPT 的还原形式,虽然不太常见。

取代产物: 吲哚氮或丙胺侧链上的取代衍生物

科学研究应用

Psychedelic Research

DPT is primarily recognized for its psychedelic effects , which are mediated through its interaction with serotonin receptors, particularly 5-HT2A and 5-HT1A receptors. Research indicates that DPT can induce hallucinogenic effects similar to those of other well-known psychedelics such as LSD and psilocybin. Studies have demonstrated that blocking these receptors significantly reduces DPT's behavioral effects, underscoring their critical role in its psychoactive properties .

Case Study: Behavioral Effects in Rodent Models

In a series of experiments, DPT was tested using a drug-elicited head-twitch assay in mice and in rats trained to discriminate between various psychedelics. The results indicated that DPT produced dose-dependent effects and served as a discriminative stimulus when compared to other hallucinogens like LSD and MDMA . The selective serotonin antagonists M100907 and WAY-100635 were used to assess the involvement of serotonin receptors, revealing that the 5-HT2A receptor plays a significant role in mediating DPT's effects .

Microdosing Studies

Recent research into microdosing psychedelics has opened avenues for exploring DPT's therapeutic benefits. Chronic intermittent low doses of related compounds like DMT have shown antidepressant-like effects without significant adverse impacts on cognition or social behavior, suggesting a similar potential for DPT . However, more extensive studies are required to validate these findings specifically for DPT.

Neuropharmacological Studies

DPT serves as a valuable tool in neuropharmacology for studying serotonin receptor interactions. Its unique structural properties allow researchers to explore the pharmacodynamics of tryptamines and their implications for understanding mood disorders and other psychological conditions .

作用机制

DPT 主要通过调节血清素受体,特别是 5-HT2A 受体来发挥其作用。它在这些受体上充当激动剂,导致意识和知觉状态发生改变。 此外,DPT 抑制多巴胺、血清素和去甲肾上腺素的再摄取,这也有助于其精神活性作用 .

类似化合物:

- 二甲基色胺 (DMT)

- 二乙基色胺 (DET)

- 4-羟基-N,N-二异丙基色胺 (4-HO-DiPT)

- 5-甲氧基-N,N-二异丙基色胺 (5-MeO-DiPT)

比较: DPT 在其结构组成上是独一无二的,在色胺主链的氮原子上有两个丙基。这将其与分别具有甲基和乙基的 DMT 和 DET 区分开来。 DPT 中丙基的存在导致与类似物相比不同的药理特性和精神活性作用 .

相似化合物的比较

- Dimethyltryptamine (DMT)

- Diethyltryptamine (DET)

- 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)

- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

Comparison: DPT is unique in its structural composition, with two propyl groups attached to the nitrogen atom of the tryptamine backbone. This distinguishes it from DMT and DET, which have methyl and ethyl groups, respectively. The presence of propyl groups in DPT results in different pharmacological properties and psychoactive effects compared to its analogues .

生物活性

N,N-Dipropyltryptamine hydrochloride (DPT) is a synthetic compound belonging to the tryptamine family, characterized by its psychoactive properties. Its molecular formula is C₁₆H₂₅ClN₂, with a molecular weight of approximately 280.83 g/mol. DPT has gained attention in both research and psychotherapeutic contexts due to its interaction with serotonin receptors and its potential therapeutic implications.

DPT primarily exerts its effects through interactions with serotonin receptors, particularly the 5-HT₂A and 5-HT₁A receptors. These interactions are crucial for its psychoactive effects, which include alterations in perception, mood, and cognition. Research indicates that DPT inhibits the reuptake of serotonin, leading to increased synaptic levels of this neurotransmitter, which may contribute to its hallucinogenic effects .

Receptor Interaction

The modulation of serotonin receptors by DPT has been extensively studied. The following table summarizes the key receptor interactions and their implications:

| Receptor Type | Role in DPT Activity | Effects of Antagonists |

|---|---|---|

| 5-HT₂A | Mediates psychedelic effects | Alters behavioral responses significantly |

| 5-HT₁A | Influences mood and anxiety | Modulates anxiolytic effects |

This complex pharmacological profile suggests that DPT's effects are not solely dependent on one receptor type but rather a combination of multiple receptor interactions.

Comparative Analysis with Other Tryptamines

DPT shares structural similarities with other tryptamines. Below is a comparative analysis highlighting its unique features:

| Compound Name | Molecular Formula | Psychoactive Effects | Unique Features |

|---|---|---|---|

| N,N-Dimethyltryptamine (DMT) | C₁₂H₁₆N₂ | Intense psychedelic experience | Found endogenously |

| N,N-Diethyltryptamine (DET) | C₁₄H₁₈N₂ | Psychedelic effects | Less potent than DMT |

| 5-Methoxy-N,N-dimethyltryptamine | C₁₄H₁₈N₂O | Psychedelic effects | Contains a methoxy group at position 5 |

| Bufotenin | C₁₃H₁₈N₂O | Hallucinogenic effects | Derived from certain plants |

DPT's unique structural configuration contributes to its distinct psychoactive profile compared to these closely related analogs .

Neuropharmacological Studies

Research has demonstrated that DPT can produce hallucinogenic effects similar to those of other psychedelics. A study conducted on rodents highlighted that DPT administration resulted in significant behavioral changes consistent with hallucinogenic activity. The study emphasized the importance of both 5-HT₂A and 5-HT₁A receptor mediation in these effects .

Clinical Applications

While primarily used in research settings, there have been explorations into the psychotherapeutic potential of DPT. Some case studies suggest that it may provide therapeutic benefits for conditions such as anxiety and depression, although comprehensive clinical trials are still needed to establish efficacy and safety .

Safety Profile

The safety profile of DPT appears favorable, with studies indicating a lack of significant toxic effects at typical dosages used in research contexts. This characteristic positions DPT as a candidate for further studies exploring its therapeutic applications .

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAASKTUEVUIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048897 | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7558-73-8 | |

| Record name | N,N-dipropyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropyltryptamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。